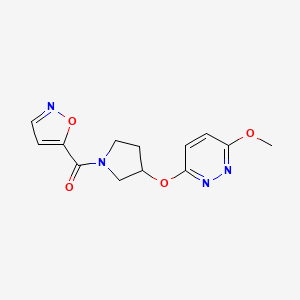

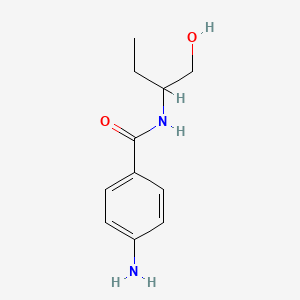

![molecular formula C11H20ClN3O B2453057 2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1779133-34-4](/img/structure/B2453057.png)

2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a spirocyclic lactam that contains a triazaspirodecane core structure. In

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Spiro[4.5]dec-2-enes derivatives, including variants of 1,3,8-triazaspiro[4.5]decan-4-one, exhibit significant antimicrobial activity against several strains of microbes (Dalloul et al., 2017).

Ultrasound-assisted Synthesis

- Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives have been synthesized using an ultrasound-assisted method, providing environmental friendliness, energy efficiency, and greater selectivity (Velupula et al., 2021).

Anti-Leukemic Activity

- Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one show interesting cytotoxic potential against several human leukemia cell lines (Guillon et al., 2020).

Dopamine D2 Receptor Radioligand

- Compounds like 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrate high affinity for dopamine D2 receptors, potentially serving as radioligands for SPECT imaging (Waterhouse et al., 1998).

Opioid Receptor Modulation

- N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been evaluated for biological activity at opioid receptors, showing enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Pan-Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase

- Spirohydantoins, a class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, represent highly efficacious inhibitors of hypoxia-inducible factor prolyl hydroxylase, useful for the treatment of anemia (Váchal et al., 2012).

Antipsychotic Agent Potential

- Certain 1,3,8-triazaspiro[4.5]decan-4-one derivatives exhibit profiles suggestive of antipsychotic efficacy, with a reduced propensity for neurological side effects (Wise et al., 1985).

Propiedades

IUPAC Name |

3-methyl-2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-8(2)9-13-11(10(15)14(9)3)4-6-12-7-5-11;/h8,12H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIQSARICFKYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2(CCNCC2)C(=O)N1C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2452974.png)

![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)

![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)

![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)

![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)

![2-[[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2452989.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2452992.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide](/img/structure/B2452995.png)